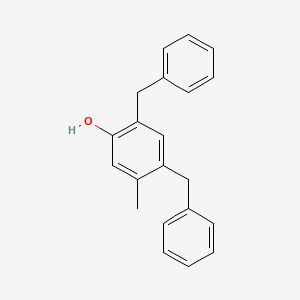

4,6-Dibenzyl-m-cresol

Description

Structure

3D Structure

Properties

CAS No. |

30091-01-1 |

|---|---|

Molecular Formula |

C21H20O |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2,4-dibenzyl-5-methylphenol |

InChI |

InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3 |

InChI Key |

DSGBRCTVPMDCGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibenzyl M Cresol and Its Structural Analogues

Alkylation Strategies for Benzyl (B1604629) Incorporation onto Cresol (B1669610) Scaffolds

The incorporation of benzyl groups onto the aromatic ring of cresol is typically achieved through alkylation reactions. The hydroxyl (-OH) and methyl (-CH₃) groups already present on the m-cresol (B1676322) ring direct the position of the incoming benzyl groups, influencing the final product distribution. The hydroxyl group is a potent activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). The methyl group at position 3 further influences this directing effect.

Friedel-Crafts Alkylation Approaches and Catalytic Considerations

The Friedel-Crafts alkylation is a fundamental and widely practiced method for forming carbon-carbon bonds with aromatic rings, making it a cornerstone for the synthesis of benzylated cresols. banglajol.infonih.gov This reaction involves the alkylation of an aromatic ring, in this case, m-cresol, using an alkylating agent in the presence of a catalyst. nih.gov For the synthesis of 4,6-dibenzyl-m-cresol, the common alkylating agents are benzyl halides (e.g., benzyl chloride) or benzyl alcohol. guidechem.comgoogle.combeilstein-journals.org

The reaction requires a catalyst to generate a sufficiently electrophilic benzyl carbocation or a related polarized complex that can be attacked by the electron-rich cresol ring. saskoer.ca Traditionally, strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are used in stoichiometric amounts. nih.govsaskoer.camdpi.com These catalysts coordinate with the alkylating agent (e.g., benzyl chloride) to facilitate the formation of the electrophile. saskoer.ca Protic acids, like sulfuric acid (H₂SO₄) and p-toluenesulphonic acid, can also catalyze the benzylation, particularly when using benzyl alcohol as the alkylating agent. banglajol.inforesearchgate.net The reaction with benzyl alcohol proceeds by protonation of the hydroxyl group, followed by the loss of water to form the benzyl carbocation.

The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency and product yield. For instance, the benzylation of o-cresol (B1677501) with benzyl alcohol using sulfuric acid has been studied to optimize yield based on variables like temperature, reactant molar ratio, and catalyst amount. banglajol.info Similarly, the alkylation of m-cresol with benzyl alcohol has been investigated using p-toluenesulphonic acid as the catalyst. researchgate.net

Table 1: Catalytic Systems for the Benzylation of Cresols

| Cresol Isomer | Alkylating Agent | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| o-Cresol | Benzyl alcohol | 94% H₂SO₄ | A mathematical model was developed to predict yield based on temperature, molar ratio, and catalyst amount. | banglajol.info |

| m-Cresol | Benzyl alcohol | p-Toluenesulphonic acid | A mathematical model was developed using the Yates pattern experimental design to optimize reaction variables for yield. | researchgate.net |

| Phenols (general) | Benzyl alcohol | Activated Alumina (B75360) | A vapor-phase process at 225-450°C allows for continuous production of benzyl-substituted phenols. | google.com |

| m-Cresol | Benzyl chloride | Aluminum chloride | This is a standard laboratory and potential industrial route for producing benzylated cresols. | guidechem.com |

Regioselective Alkylation Techniques and Product Distribution Control

Controlling the regioselectivity—the specific positions on the cresol ring where the benzyl groups attach—is critical for synthesizing this compound. The hydroxyl group of m-cresol strongly directs incoming electrophiles to the ortho (2, 6) and para (4) positions. The methyl group at position 3 provides steric hindrance, which can disfavor substitution at the adjacent position 2. Consequently, the positions most susceptible to electrophilic attack are 4 and 6, leading to the formation of 4-benzyl-m-cresol, 6-benzyl-m-cresol, and subsequently, this compound.

Achieving high selectivity for a specific isomer requires careful control over reaction parameters. semanticscholar.org Factors such as temperature, catalyst type and amount, and the molar ratio of reactants are crucial in directing the product distribution. semanticscholar.orgmdpi.com For example, in the alkylation of m-cresol with tert-butyl alcohol, varying the temperature and catalyst loading can selectively yield different mono- and di-alkylated products. mdpi.com While this example uses a different alkylating agent, the principles of controlling regioselectivity are transferable to benzylation.

The challenge in producing dibenzylated cresols is to prevent over-alkylation and the formation of a complex mixture of isomers. nih.gov Techniques to enhance regioselectivity include:

Catalyst Selection : The size and nature of the catalyst can influence which positions on the cresol ring are accessible. Heterogeneous catalysts with defined pore structures, such as zeolites or mesoporous materials, can offer shape-selectivity, favoring the formation of less sterically hindered isomers. mdpi.comniscpr.res.in

Temperature Control : Lower temperatures often increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

Molar Ratio Adjustment : Using a specific molar ratio of cresol to the benzylating agent can help control the degree of substitution, favoring mono- or di-alkylation. niscpr.res.in

Table 2: Factors Influencing Regioselectivity in Cresol Alkylation

| Parameter | Effect on Product Distribution | Example Context | Reference |

|---|---|---|---|

| Temperature | Can influence the ratio of kinetic versus thermodynamic products. Higher temperatures can lead to isomer rearrangement or different selectivity. | In the tert-butylation of m-cresol, increasing the temperature to 245 °C resulted in 100% selectivity for 6-tert-butyl-m-cresol. | mdpi.com |

| Catalyst Type | Solid acid catalysts like zeolites (e.g., Al-MCM-41) can provide shape selectivity due to their porous structure, favoring specific isomers. | Mesoporous Al-MCM-41 was used for regioselective t-butylation of m-cresol. | niscpr.res.in |

| Reactant Molar Ratio | Controls the extent of alkylation (mono- vs. di-alkylation). | In the alkylation of m-cresol, a 5:1 molar ratio of cresol to alcohol favored mono-alkylated products. | semanticscholar.org |

| Solvent | The polarity of the solvent can affect the stability of the carbocation intermediate and influence the ortho/para product ratio. | Solvent-free conditions are often explored as part of green chemistry initiatives. | semanticscholar.org |

Novel Synthetic Routes for this compound Production

Research into the synthesis of benzylated phenols continues to seek more efficient, selective, and environmentally friendly methods beyond the traditional Friedel-Crafts approach. One novel approach involves performing the benzylation in the vapor phase. A patented process describes the reaction of a phenol (B47542) with benzyl alcohol over an activated alumina catalyst at high temperatures (225-450°C). google.com This method is suitable for continuous processing and can be applied to a wide range of phenols, including cresols. google.com

Another area of development is the use of alternative catalytic systems that are more active, selective, and easier to handle than traditional Lewis acids. Heterogeneous solid acid catalysts, such as silica-supported tungstophosphoric acid or sulfated zirconia, have shown high activity and selectivity in the alkylation of phenols. mdpi.commdpi.com These catalysts are often more stable, recyclable, and less corrosive, addressing some of the drawbacks of homogeneous catalysts like AlCl₃. mdpi.com

Green Chemistry Principles and Sustainable Synthesis of Benzylated Phenols

The synthesis of benzylated phenols, including this compound, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. wjpmr.comroyalsocietypublishing.orgmlsu.ac.in

Key green chemistry strategies applicable to the synthesis of benzylated phenols include:

Use of Safer Reagents : A significant step towards a greener process is the substitution of toxic and corrosive benzyl halides with benzyl alcohol as the alkylating agent. beilstein-journals.org The only byproduct in this case is water, which is environmentally benign. beilstein-journals.orgbeilstein-journals.org

Catalysis over Stoichiometric Reagents : The ninth principle of green chemistry advocates for the use of catalysts. mlsu.ac.in Employing highly active catalysts in small amounts is preferable to using stoichiometric quantities of Lewis acids, which generate significant amounts of hazardous waste. beilstein-journals.org Heterogeneous catalysts are particularly advantageous as they can often be easily separated from the reaction mixture and recycled. mdpi.comroyalsocietypublishing.orgwhiterose.ac.uk

Design for Energy Efficiency : Synthetic methods should be designed to minimize energy consumption. mlsu.ac.in This can be achieved by developing catalysts that operate under milder conditions (ambient temperature and pressure) or by using energy-efficient techniques like microwave irradiation, which can significantly shorten reaction times. semanticscholar.orgpace.edu

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in The use of benzyl alcohol instead of benzyl chloride improves atom economy as it avoids the formation of halide salt byproducts.

Use of Safer Solvents : Whenever possible, the use of hazardous organic solvents should be avoided. mlsu.ac.in Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area of interest. semanticscholar.orgroyalsocietypublishing.orgbeilstein-journals.org For example, the alkylation of m-cresol with isopropyl alcohol has been successfully performed under solvent-free conditions. semanticscholar.org

By integrating these principles, the synthesis of this compound and other benzylated phenols can be made more sustainable, reducing environmental impact and improving process safety and efficiency.

Reaction Chemistry and Mechanistic Elucidation of 4,6 Dibenzyl M Cresol

Reactivity Profiles of the Phenolic Hydroxyl Group in 4,6-Dibenzyl-m-cresol

The phenolic hydroxyl (-OH) group is a primary site of reactivity in this compound, exhibiting characteristic reactions such as acidity, etherification, and esterification.

Acidity and Salt Formation : Like other phenols, the hydroxyl group in this compound is weakly acidic and can react with strong bases to form a phenoxide salt. savemyexams.com This deprotonation enhances the nucleophilicity of the oxygen atom, making it a key step for subsequent reactions like etherification and esterification.

Etherification (O-Alkylation) : The phenoxide ion, generated by treating this compound with a base, can readily undergo O-alkylation. For instance, reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents would yield the corresponding ether. The choice of reaction conditions, such as the base and solvent, can influence the efficiency of O-alkylation versus potential C-alkylation on the aromatic ring. researchgate.netsemanticscholar.org In related phenol (B47542) alkylation studies, lower temperatures have been shown to favor O-alkylation over C-alkylation. researchgate.netsemanticscholar.org

Esterification : The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form benzyl (B1604629) esters. wikipedia.org These reactions are often catalyzed by acids or proceed through an activated intermediate. Benzyl esters are notable in organic synthesis as they can function as protecting groups that can be later removed under mild hydrogenolysis conditions. wikipedia.org

A summary of typical reactions involving the phenolic hydroxyl group is presented below.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl Halide (e.g., R-X), Base (e.g., NaOH) | Alkoxy-4,6-dibenzyl-m-cresol |

| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | 4,6-Dibenzyl-m-cresyl ester |

| Esterification | Acyl Halide (R-COCl), Base | 4,6-Dibenzyl-m-cresyl ester |

Chemical Transformations Involving the Benzyl Substituents

The two benzyl groups attached to the cresol (B1669610) ring also present sites for chemical modification, primarily through reactions that target the benzylic C-H bonds or the phenyl rings of the substituents themselves.

Oxidation : The benzylic methylene (B1212753) bridges (-CH2-) are susceptible to oxidation. Under controlled conditions, these could potentially be oxidized to carbonyl groups (benzophenone moieties). Stronger oxidizing agents might lead to cleavage of the benzyl groups entirely.

Hydrogenolysis : The benzyl groups can be cleaved from the aromatic ring via hydrogenolysis. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The susceptibility of benzyl groups to hydrogenolysis can be influenced by other substituents on the benzene (B151609) ring. For example, the presence of electron-donating groups on the benzyl ring can suppress the rate of hydrogenolysis. researchgate.net

Substitution on the Benzyl Rings : The phenyl rings of the benzyl substituents can undergo electrophilic aromatic substitution, similar to benzene itself. However, the reactivity and regioselectivity of these substitutions would be influenced by the deactivating effect of the substituted cresol ring to which they are attached.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Substituted Cresol Ring

The aromatic cresol ring is highly activated towards electrophilic substitution due to the electron-donating effects of the hydroxyl, methyl, and benzyl groups. chemguide.co.uk

Electrophilic Aromatic Substitution (EAS) : The hydroxyl group is a powerful activating group, directing incoming electrophiles to the positions ortho and para to it. chemguide.co.uk In this compound, the positions available for substitution are C2 and the sterically hindered C5. The hydroxyl group strongly activates the C2 and C6 positions, while the methyl group activates its ortho (C2, C4) and para (C6) positions. Given that positions 4 and 6 are already occupied by benzyl groups, the primary site for further electrophilic attack is the C2 position, which is ortho to both the hydroxyl and methyl groups. chemguide.co.uklibretexts.org

Common electrophilic substitution reactions for phenols include:

Halogenation : Reaction with bromine water can lead to the substitution of available activated positions on the ring. chemguide.co.uk

Nitration : Reaction with dilute nitric acid at room temperature can introduce a nitro (-NO2) group onto the ring. savemyexams.comcore.ac.uk In the case of m-cresol (B1676322) nitration, side products from oxidation, such as 2-methyl-1,4-benzoquinone, can also form. core.ac.uk

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups onto the ring, although the high activation of the ring can sometimes lead to multiple substitutions or side reactions. beilstein-journals.org

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution is generally difficult for electron-rich rings like phenols unless there are strong electron-withdrawing groups (like a nitro group) present, typically ortho or para to a leaving group. libretexts.org Therefore, this compound itself is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions.

Oxidative and Reductive Reactions of this compound

Oxidative Coupling : Phenols are well-known to undergo oxidative coupling reactions, where phenoxy radicals are generated and then couple to form new C-C or C-O bonds. rsc.orgacs.org This can lead to the formation of dimers or polymers. In the case of this compound, oxidation could generate a phenoxy radical, which could then dimerize. The coupling could occur at the C2 position or through the oxygen atom, leading to various dimeric structures. The formation of quinone-methide intermediates is also a possibility. researchgate.netnih.gov

Oxidation to Quinones : Severe oxidation can transform the phenol ring into a quinone. For instance, the oxidation of substituted phenols can lead to the formation of benzoquinones. researchgate.net The reaction of 2,4,6-trichloro-m-cresol (B3343703) with calcium hypochlorite, for example, leads to the formation of dimer-type ketals which can be converted to quinones. researchgate.net

Reduction (Hydrogenation) : Catalytic hydrogenation of the aromatic cresol ring is possible under high pressure and temperature with catalysts like rhodium, ruthenium, or platinum. This would result in the formation of the corresponding substituted cyclohexanol (B46403) derivative. The specific products would depend on the catalyst and reaction conditions. For example, studies on m-cresol hydrogenation over platinum catalysts show the formation of 3-methylcyclohexanone (B152366) and 3-methylcyclohexanol (B165635). acs.org

Detailed Mechanistic Investigations using Experimental and Computational Approaches

The mechanisms of phenol reactions are often complex and have been the subject of both experimental and computational studies.

Electrophilic Aromatic Substitution Mechanism : The general mechanism for EAS involves a two-step process. pressbooks.pubmasterorganicchemistry.com First, the electron-rich aromatic ring attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pressbooks.publibretexts.org This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system. masterorganicchemistry.com For this compound, the stability of the arenium ion intermediate would be significantly enhanced by the electron-donating hydroxyl, methyl, and benzyl groups, explaining the high reactivity of the ring.

Oxidative Coupling Mechanism : The mechanism of oxidative phenol coupling typically proceeds through the formation of a phenoxy radical via a one-electron oxidation of the phenol. rsc.org These radicals can then couple in various ways (ortho-ortho, para-para, ortho-para C-C coupling, or C-O coupling) to form dimeric products. rsc.orgacs.org The regioselectivity of the coupling is influenced by the steric and electronic properties of the substituents on the phenol ring. Computational studies can be employed to predict the stability of the resulting radical intermediates and the transition states for the coupling steps.

Hydrogenolysis/Hydrodeoxygenation Mechanisms : Computational and experimental studies on related cresol systems have provided insight into their deoxygenation pathways. For m-cresol on a Pt/TiO2 catalyst, for example, calculations have shown that ring hydrogenation to 3-methylcyclohexanone and 3-methylcyclohexanol is an energetically favorable pathway. acs.org Tautomerization and direct deoxygenation to toluene (B28343) are also identified as possible routes, with the catalyst support playing a significant role. acs.org Similar mechanistic principles would apply to the reductive transformations of this compound, where pathways could involve direct C-O bond cleavage or initial hydrogenation of the aromatic ring followed by dehydration. researchgate.netresearchgate.net

The table below outlines the key reactive sites and the types of mechanisms that govern the transformations of this compound.

| Reactive Site | Reaction Type | Governing Mechanism |

| Phenolic -OH | Etherification/Esterification | Nucleophilic Substitution (SN2-type) |

| Aromatic Ring | Electrophilic Substitution | Electrophilic Aromatic Substitution (Arenium Ion Intermediate) |

| Benzyl Groups | Hydrogenolysis | Catalytic Hydrogenation/Reduction |

| Phenolic Ring | Oxidative Coupling | Radical Coupling |

Derivatization and Structural Modification of 4,6 Dibenzyl M Cresol

Synthesis of Functionalized 4,6-Dibenzyl-m-cresol Derivatives

The synthesis of functionalized derivatives of this compound can be achieved through a variety of established organic reactions. The reactivity of the parent molecule is primarily dictated by the electron-donating hydroxyl group, which activates the ortho and para positions of the cresol (B1669610) ring for electrophilic substitution and provides a nucleophilic site for reactions.

Key synthetic strategies include:

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group is a prime site for modification. Standard reactions include etherification (e.g., Williamson ether synthesis) to form alkoxy derivatives and esterification to produce phenoxy esters. These modifications can alter the compound's acidity, solubility, and hydrogen-bonding capabilities.

Electrophilic Aromatic Substitution: The cresol ring, being electron-rich, is susceptible to electrophilic attack at the positions ortho and para to the hydroxyl group. Since the 4 and 6 positions are already occupied by benzyl (B1604629) groups, the remaining activated position (position 2) is a likely site for reactions such as nitration, halogenation, or Friedel-Crafts acylation, introducing further functional complexity.

Mannich Reaction: The Mannich reaction is a powerful method for the aminoalkylation of acidic protons, including those on activated phenols. This reaction, typically involving an amine, formaldehyde (B43269), and the phenolic substrate, can introduce aminomethyl groups onto the aromatic ring, creating derivatives with new chelating or catalytic properties. researchgate.net The synthesis of N-benzyl-2-(2-hydroxyphenyl)glycines from phenols demonstrates a related pathway for introducing complex side chains. researchgate.net

Cross-Coupling Reactions: For derivatives where a halogen has been installed on either the cresol or benzyl rings, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) offer a versatile route to form new carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of functional groups. acs.org

The table below summarizes potential functionalization reactions.

| Reaction Type | Target Site | Typical Reagents | Potential Functional Group Introduced |

| Etherification | Phenolic -OH | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | Ether (-OR) |

| Esterification | Phenolic -OH | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Ester (-OC(O)R) |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Aromatic Ring | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen (-Br, -Cl) |

| Mannich Reaction | Aromatic Ring | Formaldehyde, Secondary Amine (R₂NH) | Aminomethyl (-CH₂NR₂) |

Preparation of Novel Analogues with Modified Phenolic or Benzyl Moieties

Creating novel analogues of this compound involves targeted modifications to its core components to systematically alter its steric and electronic profile.

Modification of the Phenolic Moiety: The primary route for modifying the phenolic moiety is through the derivatization of the hydroxyl group. Converting the phenol (B47542) to an ether or an ester is a common strategy. For instance, reaction with various alkyl halides can yield a series of ethers, while reaction with different acyl chlorides can produce a library of esters. These changes remove the acidic proton and modify the group's electronic influence from a strong π-donor to a group with different electronic and steric properties, which can profoundly impact molecular interactions and reactivity.

Modification of the Benzyl Moieties: The two benzyl groups offer significant opportunities for structural diversification. Analogues can be prepared by introducing substituents at the para, meta, or ortho positions of their phenyl rings. This can be accomplished either by starting with substituted benzyl chlorides in the initial synthesis of the parent molecule or by direct electrophilic substitution on the existing benzyl rings, although this risks side reactions on the more activated cresol ring. Research on the preparation of 4-substituted benzyl sulfoxylates demonstrates the synthesis of benzyl compounds with various substituents, such as nitro (NO₂), chloro (Cl), and methoxy (B1213986) (CH₃O), which could be applied to the benzyl groups of the target molecule. acs.org

The table below illustrates potential modifications to the benzyl groups and their electronic effects.

| Benzyl Group Modification | Example Substituent (at para-position) | Electronic Effect of Substituent |

| Electron-Withdrawing | Nitro (-NO₂) | Strong |

| Electron-Withdrawing | Chloro (-Cl) | Moderate (Inductive) |

| Electron-Donating | Methoxy (-OCH₃) | Strong |

| Electron-Donating | Methyl (-CH₃) | Weak |

Structure-Reactivity and Structure-Function Relationship Studies of this compound Derivatives

Structure-reactivity and structure-function relationship studies aim to correlate specific structural features of a molecule with its chemical behavior or biological activity. For derivatives of this compound, these studies would explore how modifications to the phenolic or benzyl moieties influence properties such as catalytic activity, antioxidant potential, or binding affinity to a target.

The principles governing these relationships are well-documented in medicinal and materials chemistry. europa.eu For example, the ability of a chemical to act as a sensitizer (B1316253) is predictable based on its chemical structure and reactivity with skin proteins. europa.eu This is the foundation of Structure-Activity Relationship (SAR) analysis.

A compelling example of such relationships is found in the study of amine-bis(phenolate) zirconium complexes used as polymerization catalysts. researchgate.net Research showed that minor peripheral structural modifications to the ligands had a major influence on catalyst performance. researchgate.net A key finding was that the presence and nature of an additional donor atom on a sidearm of the ligand dramatically affected reactivity, demonstrating a clear structure-reactivity relationship. researchgate.net Similarly, modifying the substituents on the aromatic rings or altering the steric bulk around the metal center could tune the catalyst from being highly active to completely inert. researchgate.net

For this compound derivatives, one could hypothesize similar relationships:

Catalytic Activity: If used as a ligand for a metal catalyst, the electronic nature of substituents on the benzyl rings could modulate the electron density at the metal center, thereby tuning its catalytic activity. An electron-donating group (e.g., methoxy) might enhance the catalytic activity for certain reactions, while an electron-withdrawing group (e.g., nitro) might retard it.

Antioxidant Function: The antioxidant capability of phenols is related to the stability of the phenoxyl radical formed after donating a hydrogen atom. Substituents on the cresol or benzyl rings that can delocalize the unpaired electron would be expected to enhance antioxidant activity.

Reactivity Prediction: The effects of substituents on the reactivity of aromatic rings can be quantified. Studies on the hydroxylation of aromatic compounds by cytochrome P450 have used Hammett sigma-constants, which account for the electronic effects of substituents, to build structure-reactivity relationships that can predict reaction rates. researchgate.net This dual-parameter approach, combining radical and cationic electronic descriptors, can be extended to predict the reactivity of other substituted aromatics. researchgate.net

The following table outlines potential structure-function correlations for derivatives of this compound.

| Structural Modification | Potential Impact on Function/Reactivity | Rationale |

| Conversion of phenolic -OH to -OCH₃ | Decreased antioxidant activity; Altered ligand properties | Removal of the labile hydrogen atom essential for radical scavenging. europa.eu |

| Addition of -NO₂ to benzyl rings | Increased acidity of phenolic proton; Modified catalytic properties | Electron-withdrawing groups increase the stability of the phenoxide anion. researchgate.net |

| Addition of bulky groups (e.g., tert-butyl) to benzyl rings | Altered binding selectivity; Modified reaction rates | Steric hindrance can control access to the active site of the molecule. researchgate.net |

| Introduction of a chelating group (e.g., aminomethyl) | New metal-binding capabilities | Creation of a multidentate ligand for catalysis or sequestration. researchgate.net |

Advanced Characterization Techniques in 4,6 Dibenzyl M Cresol Research

Spectroscopic Analyses for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4,6-Dibenzyl-m-cresol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the types and number of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the phenolic hydroxyl group, the aromatic protons on both the cresol (B1669610) and benzyl (B1604629) rings, the benzylic methylene (B1212753) protons, and the methyl protons. The integration of these signals confirms the presence of 20 hydrogen atoms, and their splitting patterns (multiplicity) reveal adjacent proton relationships, confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total 21 carbon atoms. The chemical shifts differentiate between the sp²-hybridized aromatic carbons and the sp³-hybridized carbons of the methyl and methylene groups.

The following table outlines the predicted chemical shifts for this compound, which are crucial for its structural verification.

| Atom Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) | Rationale |

| Phenolic -OH | 4.5 - 5.5 (singlet, broad) | N/A | The chemical shift is variable and depends on concentration and solvent. |

| Cresol Ring H (position 2) | 6.8 - 7.0 (singlet) | 128 - 130 | Aromatic proton adjacent to the methyl group. |

| Cresol Ring H (position 5) | 6.7 - 6.9 (singlet) | 115 - 120 | Aromatic proton between a benzyl and hydroxyl group. |

| Benzyl Ring H (ortho, meta, para) | 7.1 - 7.4 (multiplet) | 126 - 130 | Standard chemical shifts for monosubstituted benzene (B151609) rings. |

| Benzylic -CH₂- | 3.9 - 4.1 (singlet) | 35 - 40 | Methylene groups attached to two aromatic rings. |

| Methyl -CH₃ | 2.1 - 2.3 (singlet) | 20 - 22 | Methyl group attached to the cresol ring. |

| C-OH (C3) | N/A | 150 - 155 | Aromatic carbon bonded to the hydroxyl group. |

| C-CH₃ (C1) | N/A | 138 - 142 | Aromatic carbon bonded to the methyl group. |

| C-CH₂ (C4, C6) | N/A | 125 - 130 | Aromatic carbons bonded to the benzyl groups. |

| Benzyl Ring C (ipso) | N/A | 140 - 145 | Carbon atom of the benzyl ring attached to the methylene bridge. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The IR spectrum of this compound is expected to show a strong, broad absorption band for the O-H stretching of the phenolic group. Other key absorptions include those for aromatic C-H stretching, aliphatic C-H stretching of the methyl and methylene groups, and C=C stretching within the aromatic rings.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum would clearly show the aromatic ring vibrations and the C-C skeletal framework, complementing the data from the IR spectrum.

Key expected vibrational frequencies for this compound are summarized below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Phenol) | 3200 - 3600 (strong, broad) | Weak | The broadness in IR is due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 3000 (medium) | Medium | Arises from the benzylic -CH₂- and methyl -CH₃ groups. |

| Aromatic C=C Stretch | 1450 - 1600 (multiple bands, medium to strong) | Strong | Indicates the presence of the benzene rings. |

| C-H Bend (Aliphatic) | 1375 - 1465 (medium) | Weak | Vibrations from the methyl and methylene groups. |

| C-O Stretch (Phenol) | 1200 - 1260 (strong) | Medium | Characteristic of the phenol (B47542) functional group. |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound (molecular formula C₂₁H₂₀O), HRMS can confirm its elemental formula with high precision. researchgate.net The monoisotopic mass is calculated to be 288.15143 Da. uni.lu

Upon ionization, the molecule undergoes fragmentation, and the resulting pattern is a unique fingerprint. A key fragmentation pathway for this compound involves the cleavage of the bond between the cresol ring and a benzylic methylene group. This leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) with an m/z of 91, which is often the base peak in the spectrum. The loss of a benzyl radical (C₇H₇•) from the molecular ion would result in a fragment with an m/z of 197.

| Adduct / Ion | Predicted m/z |

| [M]⁺ | 288.15088 |

| [M+H]⁺ | 289.15871 |

| [M+Na]⁺ | 311.14065 |

| [M-H]⁻ | 287.14415 |

| [M-C₇H₇]⁺ | 197.09663 |

| [C₇H₇]⁺ | 91.05478 |

Data sourced from PubChemLite predictions. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the benzyl groups relative to the central cresol ring and how the molecules pack together in the crystal lattice. A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding network formed by the phenolic hydroxyl group, which dictates the solid-state packing arrangement. While no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for absolute structural proof.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed. epa.govepa.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for analyzing this compound. A typical setup would use a C18 stationary phase column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time under specific conditions is a reliable indicator of its identity and purity. This method can effectively separate the target compound from less substituted (e.g., mono-benzyl cresol) or more polar starting materials (m-cresol).

Gas Chromatography (GC): GC is another effective technique, particularly when coupled with a mass spectrometer (GC-MS). nih.gov Due to the relatively high boiling point of this compound, a capillary column with a stable stationary phase (such as a 5%-phenyl-methylpolysiloxane) and a high-temperature program would be required. google.com GC can provide excellent separation of isomers and quantify the purity of the final product. gcms.cz Derivatization of the phenolic hydroxyl group may sometimes be employed to improve peak shape and thermal stability. nih.gov

Computational and Theoretical Studies on 4,6 Dibenzyl M Cresol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbital energies, charge distribution, and reactivity.

For 4,6-Dibenzyl-m-cresol, these calculations would reveal how the electron-donating hydroxyl and methyl groups, along with the electron-withdrawing benzyl (B1604629) substituents, collectively influence the electronic environment of the central cresol (B1669610) ring. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests that the molecule is more polarizable and reactive.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. rsc.orgmdpi.com It offers a balance between computational cost and accuracy, making it an invaluable tool for predicting the mechanisms of complex chemical reactions. mdpi.comresearchgate.net

When applied to this compound, DFT can be used to model various reactions, such as oxidation of the phenolic hydroxyl group, electrophilic substitution on the aromatic ring, or reactions involving the benzyl groups. By mapping the potential energy surface of a reaction, DFT can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of transition states—the high-energy intermediates that represent the kinetic barrier of a reaction. rsc.org

For instance, in studying the antioxidant activity of phenolic compounds, DFT is used to calculate the O-H Bond Dissociation Enthalpy (BDE). nih.gov A lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. DFT calculations would allow researchers to predict the transition state structures and activation energies for reactions, thereby clarifying whether a reaction is kinetically feasible under specific conditions. rsc.org

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Oxidation Reaction of this compound. This table represents the type of data that would be generated from DFT calculations to predict reaction feasibility. The values are hypothetical and for illustrative purposes only.

| Parameter | Calculated Value | Unit | Interpretation |

|---|---|---|---|

| Energy of Reactants | -850.5 | Hartrees | Ground state energy of this compound and an oxidant. |

| Energy of Transition State | -850.45 | Hartrees | Energy of the highest point on the reaction pathway. |

| Energy of Products | -850.6 | Hartrees | Ground state energy of the oxidized product. |

| Activation Energy (Ea) | 31.4 | kcal/mol | The kinetic barrier for the reaction to occur. |

Ab Initio Methods for Molecular Properties and Intermolecular Interactions

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results for molecular properties and interactions. nih.gov For molecules like this compound, ab initio calculations can precisely determine fundamental properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). acs.org

These methods are also well-suited for studying non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, ab initio calculations could model how the phenolic hydroxyl group acts as a hydrogen bond donor to solvent molecules or other acceptor groups. researchgate.netkoreascience.kr They can also quantify the stacking interactions (π-π interactions) that might occur between the benzyl rings of adjacent molecules, which can influence the compound's physical properties in the solid state.

Table 2: Illustrative Molecular Properties of this compound Predicted by Ab Initio Calculations. This table illustrates the kind of data generated from ab initio methods. The values are hypothetical and based on typical values for similar phenolic compounds.

| Molecular Property | Predicted Value | Unit | Significance |

|---|---|---|---|

| Ionization Potential | 7.85 | eV | Relates to the molecule's ability to be oxidized. |

| Electron Affinity | 0.95 | eV | Relates to the molecule's ability to be reduced. |

| Dipole Moment | 2.1 | Debye | Indicates the overall polarity of the molecule. |

| Polarizability | 35.5 | ų | Measures the deformability of the electron cloud. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. mdpi.comnih.gov

For a flexible molecule like this compound, which features rotatable benzyl groups, MD simulations are essential for exploring its conformational landscape. mdpi.comtemple.edu These simulations can reveal the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly impact its reactivity and biological activity.

MD simulations are also powerful for studying intermolecular interactions in condensed phases (liquids or solids). acs.org By simulating a system containing many this compound molecules, researchers can analyze how they pack together and interact. Radial distribution functions derived from these simulations can show the probable distances between specific atoms on neighboring molecules, providing insight into hydrogen bonding networks and π-π stacking. nih.govacs.org

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. researchgate.net DFT and other quantum chemical methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. idpublications.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-visible absorption spectra. researchgate.netdoaj.org

For this compound, these theoretical predictions would be invaluable for interpreting experimental spectra. For example, calculated vibrational frequencies can help assign specific peaks in an IR spectrum to the stretching or bending of particular bonds, such as the O-H stretch of the hydroxyl group or the C=C stretches of the aromatic rings. A strong correlation between the predicted and experimental spectra provides confidence in the accuracy of the computational model, which can then be used to investigate other properties of the molecule. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound. This table demonstrates how theoretical data is validated against experimental results. The values are hypothetical.

| Spectroscopic Technique | Predicted Peak/Wavelength | Experimental Peak/Wavelength | Assignment |

|---|---|---|---|

| IR Spectroscopy | 3550 cm⁻¹ | 3545 cm⁻¹ | O-H stretch |

| IR Spectroscopy | 3025 cm⁻¹ | 3030 cm⁻¹ | Aromatic C-H stretch |

| IR Spectroscopy | 1605 cm⁻¹ | 1610 cm⁻¹ | Aromatic C=C stretch |

| ¹³C NMR Spectroscopy | 155.2 ppm | 154.8 ppm | C-OH carbon |

Elucidation of Structure-Property Relationships from Theoretical Perspectives

A primary goal of computational chemistry is to establish clear and predictive relationships between a molecule's structure and its macroscopic properties, a field known as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR). nih.govresearchgate.netresearchgate.net Theoretical calculations provide a wealth of molecular descriptors that can be correlated with experimental data.

For this compound, quantum chemical calculations can yield descriptors such as molecular electrostatic potential (which indicates regions of positive or negative charge), orbital energies (HOMO/LUMO), and steric parameters. nih.govjocpr.com These descriptors can be statistically correlated with physical properties like boiling point, solubility, or biological activities such as antioxidant capacity. nih.gov For instance, the antioxidant activity of phenolic compounds is often correlated with their ionization potential and O-H bond dissociation enthalpy. nih.govresearchgate.net By building a QSPR model based on a series of related phenolic compounds, it becomes possible to predict the properties of new molecules like this compound from its computed structure alone. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Applications of 4,6 Dibenzyl M Cresol in Advanced Chemical Synthesis and Materials Science

4,6-Dibenzyl-m-cresol as a Building Block in Complex Organic Synthesis

The molecular architecture of this compound, characterized by a reactive phenolic hydroxyl group and a sterically hindered aromatic ring, makes it a strategic precursor and component in the field of advanced organic synthesis.

While m-cresol (B1676322) itself is a well-established platform chemical for producing a variety of compounds, the dibenzylated derivative serves as a starting point for more complex, sterically congested target molecules. guidechem.comnih.gov Benzylated phenols are recognized as valuable chemical intermediates. google.com The utility of O-benzylated phenols as precursors in multi-step synthetic sequences has been demonstrated, such as in the synthesis of 6H-benzo[c]chromene scaffolds. nih.gov In these pathways, the benzyl (B1604629) group can act as a directing group or a stable protecting group that is carried through several reaction steps before a final transformation.

In a similar vein, this compound can be envisioned as a key precursor for intricate molecular frameworks. The phenolic hydroxyl group can be used as a handle for further functionalization, while the benzyl groups provide a rigid, bulky scaffold. This is particularly useful in syntheses where controlling the three-dimensional arrangement of atoms is critical. For example, it could be a foundational element in the synthesis of larger, cavity-containing molecules or pharmacophores where steric bulk is necessary for biological activity. The synthesis of benzylated phenols from cresols and benzyl alcohol is a known process, establishing a clear pathway to this precursor. scispace.com

Table 1: Examples of Multi-step Synthesis Involving Benzylated Phenol (B47542) Precursors

| Precursor Type | Synthetic Target | Key Transformation | Reference |

|---|---|---|---|

| O-Benzylated Phenols | 6H-Benzo[c]chromenes | C–H Sulfenylation / Radical Cyclization | nih.gov |

| p-Cresol (B1678582) | 2-Benzyl-4-methylphenol | Acid-Catalyzed Benzylation | scispace.com |

The design of ligands for transition metal catalysis often relies on the precise control of the steric and electronic environment around the metal center. Sterically hindered phenols are foundational components for a class of ligands known as "salen" ligands and other related structures. The bulky substituents on the phenolic ring create a well-defined coordination pocket that can influence the selectivity and activity of the catalyst.

This compound is an ideal candidate for this application. The two benzyl groups provide significant steric bulk, which can be used to:

Control coordination number: The bulkiness can prevent the metal center from being overcrowded, stabilizing a desired coordination geometry.

Create chiral environments: If a chiral backbone is used to link two dibenzyl-m-cresol units, the resulting ligand can create an asymmetric environment around the metal, enabling enantioselective catalysis.

Enhance catalyst stability: The bulky groups can protect the metal center from decomposition pathways, leading to a more robust and longer-lasting catalyst.

Tune solubility: The aromatic benzyl groups can increase the solubility of the resulting metal complex in organic solvents commonly used in catalysis.

While specific catalysts derived from this compound are not widely reported, its structure is analogous to other substituted phenols used in creating catalysts for oxidation and other transformations. researchgate.net The principles of ligand design strongly suggest its potential for developing bespoke catalysts for challenging chemical reactions.

Incorporation of this compound in Polymer Chemistry

The introduction of the large, rigid, and aromatic benzyl groups makes this compound an attractive monomer for creating specialty polymers with tailored properties.

Phenols and cresols are classic monomers in the production of phenolic resins (resoles and novolacs) through condensation polymerization with formaldehyde (B43269). google.com In this type of polymerization, electrophilic substitution occurs on the aromatic ring at positions ortho and para to the hydroxyl group.

For this compound, the 4th and 6th positions are blocked by benzyl groups. However, the 2nd position (ortho to the hydroxyl) and the 5th position (para to the methyl group) remain available for polymerization reactions. Therefore, this compound can act as a difunctional monomer, reacting with formaldehyde or other cross-linking agents to form linear or branched polymers. This process is analogous to the polymerization of p-cresol with formaldehyde, which also has two reactive sites. researchgate.net

Its use as a comonomer with other phenols like m-cresol or phenol itself would allow for the precise tuning of the final polymer's properties by controlling the density of the bulky benzyl side chains.

Incorporating this compound into a polymer backbone would have a profound impact on its architecture and material properties compared to a standard cresol-formaldehyde resin. The bulky benzyl side groups would act as "spacer" units, preventing the polymer chains from packing closely together.

This altered architecture would lead to significant changes in performance characteristics:

Modified Solubility: The non-polar, aromatic nature of the benzyl groups would decrease the polymer's solubility in polar solvents but increase its solubility in aromatic solvents like toluene (B28343) and xylene.

Improved Dielectric Properties: The increase in free volume and the non-polar nature of the side chains could lead to a lower dielectric constant, making the material suitable for applications in microelectronics as an insulating layer.

Table 2: Predicted Impact of this compound Incorporation on Polymer Properties

| Property | Standard m-Cresol Resin | Polymer with this compound | Rationale for Change |

|---|---|---|---|

| Thermal Stability (Tg) | Moderate | Higher | Increased aromatic content and molecular weight. |

| Chain Packing | Relatively Dense | Less Efficient | Steric hindrance from bulky benzyl groups. |

| Solubility | Soluble in polar organic solvents | Soluble in aromatic solvents | Increased non-polar character. |

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Analogues

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. mdpi.com In this context, molecules can act as "hosts" that encapsulate smaller "guest" molecules.

The chemistry of this compound analogues is best understood by first considering its parent compound, m-cresol. Studies have shown that m-cresol can act as a guest molecule, forming an inclusion complex with a host molecule like β-cyclodextrin. researchgate.net In this arrangement, the relatively small m-cresol molecule fits within the hydrophobic cavity of the cyclodextrin (B1172386) host.

However, the large and bulky nature of this compound makes it highly unlikely to act as a guest in typical host systems like cyclodextrins. Its sheer size would prevent it from entering the host cavity. Instead, its molecular structure is more analogous to the building blocks used to create host molecules themselves, such as calixarenes and pillararenes, which are macrocycles made from phenolic units. scienceopen.com

Analogues of this compound, particularly macrocycles constructed from this unit, could function as sophisticated host molecules. The key features that would enable this function are:

A Pre-organized Cavity: Linking several this compound units together would create a defined, three-dimensional cavity.

A Hydrophobic Pocket: The interior of this cavity, lined with benzyl groups, would be highly non-polar and capable of binding hydrophobic guest molecules through van der Waals forces and CH-π interactions. scienceopen.com

Functionalizable Rims: The phenolic hydroxyl groups would be located on the "rim" of the macrocycle, providing sites for further chemical modification to tune the host's solubility and binding properties.

Such host-guest systems have applications in sensing, catalysis, and controlled release, where the host molecule can selectively bind and protect a guest from the surrounding environment. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| m-Cresol |

| p-Cresol |

| Phenol |

| Benzyl alcohol |

| Formaldehyde |

| 6H-Benzo[c]chromene |

| 2-Benzyl-4-methylphenol |

| β-Cyclodextrin |

| Toluene |

Role in Advanced Functional Materials Development

The role of this compound in the development of advanced functional materials is not extensively documented in publicly available scientific literature. While its parent compound, m-cresol, is a well-known precursor in the synthesis of various resins, including novolacs and resoles, which are used in a range of industrial applications, specific research detailing the incorporation of this compound into advanced functional materials is not readily found.

Phenolic compounds, particularly sterically hindered phenols, are often investigated for their antioxidant properties, which can be crucial in enhancing the durability and lifespan of polymeric materials by preventing degradation due to oxidation. The structure of this compound, with its bulky benzyl groups ortho and para to the hydroxyl group, suggests potential for such stabilizing effects. However, without specific studies, its efficacy and application in this area remain speculative.

The synthesis of functional polymers often involves the use of monomers with specific chemical functionalities to impart desired properties to the final material. While m-cresol can be a building block for polymers, the impact of the dibenzyl substitution on the polymerization process and the properties of the resulting materials has not been a significant focus of published research. Consequently, there is a lack of data on the use of this compound as a monomer or comonomer in the production of high-performance polymers for advanced applications.

In the broader context of materials science, functional materials are designed with specific properties and applications in mind, such as in electronics, coatings, or composites. The incorporation of specialized molecules can be a key strategy in achieving these targeted functionalities. While it is conceivable that this compound could be explored for such purposes, for instance as a modifier to enhance thermal stability or alter surface properties, there is currently no substantive body of research to support this.

Due to the limited availability of specific research data, a detailed analysis of the role of this compound in advanced functional materials, including performance data tables and in-depth research findings, cannot be provided at this time. Further research would be necessary to elucidate any potential applications of this specific chemical compound in the field of materials science.

Environmental Chemistry of 4,6 Dibenzyl M Cresol Mechanistic and Advanced Analytical Focus

Mechanistic Studies of Environmental Degradation Pathways

While direct mechanistic studies on the environmental degradation of 4,6-Dibenzyl-m-cresol are not extensively documented, plausible pathways can be inferred from research on related substituted phenols, such as cresols and other benzyl-containing aromatic compounds. The degradation of this compound in the environment is likely to proceed through several key mechanisms, including biodegradation, photodegradation, and oxidation.

Biodegradation: Microbial degradation is a primary route for the breakdown of phenolic compounds in soil and water. cdc.gov For cresols, both aerobic and anaerobic degradation pathways have been identified. In aerobic environments, microorganisms typically hydroxylate the aromatic ring, leading to the formation of catechols. These intermediates are then subject to ring cleavage, ultimately leading to mineralization. For instance, Pseudomonas putida has been shown to metabolize m-cresol (B1676322) via a catechol pathway, involving ring-fission by meta cleavage. nih.gov

In anaerobic settings, a different mechanism is observed. Studies on p-cresol (B1678582) have shown that anaerobic bacteria, such as Desulfobacterium cetonicum, can initiate degradation by adding the methyl group to fumarate, forming 4-hydroxybenzylsuccinate. nih.govresearchgate.net This is then further metabolized through a β-oxidation-like pathway. nih.govresearchgate.net Given the structure of this compound, it is conceivable that its degradation could be initiated by either the oxidation of the benzyl (B1604629) groups or the breakdown of the cresol (B1669610) ring. The presence of the bulky benzyl groups may, however, sterically hinder enzymatic activity, potentially leading to a slower degradation rate compared to simpler cresols.

Photodegradation: Photocatalytic degradation is another significant pathway for the removal of phenolic compounds from aqueous environments. This process often involves the use of semiconductor photocatalysts, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon UV irradiation, generate highly reactive hydroxyl radicals (•OH). mdpi.comresearchgate.net These radicals can attack the aromatic ring of phenolic compounds, leading to their degradation. mdpi.com For p-cresol, photocatalytic degradation has been shown to proceed through the formation of intermediates like 4-hydroxy-benzaldehyde and 4-methyl-1,2-benzodiol. mdpi.com

For this compound, photodegradation would likely involve the attack of hydroxyl radicals on the electron-rich aromatic rings of both the cresol and the benzyl substituents. This could lead to the hydroxylation of the rings and the eventual cleavage of the benzyl groups from the cresol core, followed by the breakdown of the individual aromatic fragments. The efficiency of this process would be influenced by factors such as pH, catalyst concentration, and the intensity of UV radiation. researchgate.net

Advanced Oxidation Processes (AOPs): Advanced oxidation processes encompass a variety of techniques that generate highly reactive oxygen species, primarily hydroxyl radicals, to degrade organic pollutants. researchgate.netmdpi.com These methods are particularly effective for the treatment of recalcitrant organic compounds that are resistant to conventional treatment methods. researchgate.net For phenolic compounds, AOPs can lead to complete mineralization. The reaction rates in AOPs are significantly influenced by the substituents on the benzene (B151609) ring, with electron-donating groups generally enhancing the reaction rate. mdpi.com The benzyl groups on this compound, being electron-donating, would likely make the molecule susceptible to attack by hydroxyl radicals.

Interactive Data Table: Plausible Degradation Intermediates of this compound

| Degradation Pathway | Potential Intermediate Compounds |

| Biodegradation (Aerobic) | 4,6-Dibenzyl-catechol, Benzoic acid, Protocatechuic acid |

| Biodegradation (Anaerobic) | Benzylsuccinic acid derivatives |

| Photodegradation | 4,6-Dibenzyl-hydroquinone, Hydroxylated benzyl derivatives |

| Advanced Oxidation | Various hydroxylated and ring-opened products |

Advanced Analytical Methodologies for Trace Detection and Speciation in Complex Matrices

The detection and quantification of this compound in complex environmental matrices such as water, soil, and sediment require sophisticated analytical techniques capable of high sensitivity and selectivity. nih.govresearchgate.net The complexity of this molecule, with its relatively high molecular weight and non-polar character, influences the choice of analytical methods.

Sample Preparation: Effective sample preparation is crucial for the accurate analysis of trace organic pollutants. For phenolic compounds in aqueous samples, solid-phase extraction (SPE) has largely replaced liquid-liquid extraction (LLE) due to its efficiency, reduced solvent consumption, and lower cost. mdpi.com For solid matrices like soil and sediment, techniques such as ultrasonic-assisted extraction or microwave-assisted extraction are employed to isolate the target analytes. researchgate.net

Chromatographic Separation and Detection: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and commonly used techniques for the analysis of phenolic compounds. mdpi.comworldscientific.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and is well-suited for the separation of complex mixtures of organic compounds. cdc.gov However, due to the polarity of the hydroxyl group, phenolic compounds often require derivatization to improve their volatility and chromatographic behavior. nih.gov Silylation is a common derivatization technique used for cresols, which can enhance their separation and detection by GC-MS. nih.gov For this compound, a similar derivatization step would likely be necessary for optimal GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC analysis. mdpi.comnih.govnih.gov Reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer is frequently used for the determination of phenolic compounds. mdpi.commdpi.com This method can often be performed without derivatization, simplifying the analytical workflow. For this compound, LC-MS would provide a direct and sensitive method for its detection and quantification in environmental samples.

Interactive Data Table: Comparison of Analytical Techniques for this compound

| Analytical Technique | Sample Preparation | Derivatization | Detection Limit | Key Advantages |

| GC-MS | SPE (water), UAE/MAE (soil) | Typically Required (e.g., Silylation) | Low (ppb to ppt) | High resolution, extensive libraries for identification |

| LC-MS/MS | SPE (water), UAE/MAE (soil) | Not usually required | Very Low (ppt and below) | High sensitivity and selectivity, suitable for non-volatile compounds |

Emerging Research Directions and Future Prospects for 4,6 Dibenzyl M Cresol Chemistry

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of complex molecules like 4,6-dibenzyl-m-cresol can be significantly enhanced by modern automation and flow chemistry techniques. These methodologies offer increased efficiency, reproducibility, and safety compared to traditional batch processes.

Automated synthesis platforms can perform a wide range of chemical reactions, including the coupling and protection steps often required for producing substituted phenols. sigmaaldrich.com These systems can automatically handle starting materials and reagents, purify products, and prepare for subsequent reactions with minimal human intervention. sigmaaldrich.com This approach not only accelerates the discovery of new derivatives of this compound but also improves the reproducibility of synthetic procedures. wikipedia.org

Flow chemistry, where reactions are carried out in continuously flowing streams within a reactor, presents several advantages for the synthesis of phenolic compounds. usp.brunive.it This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. unive.it For instance, continuous-flow methods have been successfully applied to the O-methylation of phenols and the synthesis of substituted 1,4-benzoquinones from para-substituted phenols. unive.itthieme-connect.com The application of flow chemistry to the benzylation of m-cresol (B1676322) could provide a safer and more efficient route to this compound, particularly by mitigating the hazards associated with handling reactive intermediates.

Table 1: Comparison of Synthesis Methodologies

| Feature | Traditional Batch Synthesis | Automated Synthesis | Flow Chemistry |

|---|---|---|---|

| Efficiency | Lower, limited by manual handling | Higher, enables high-throughput screening wikipedia.org | High, continuous process unive.it |

| Reproducibility | Variable, operator-dependent | High, computer-controlled wikipedia.org | Very high, precise parameter control unive.it |

| Safety | Higher risk with hazardous reagents | Reduced human error, contained systems sigmaaldrich.com | Enhanced safety, small reaction volumes thieme-connect.com |

| Scalability | Can be challenging | Dependent on platform size | Generally straightforward |

| Control | Limited | High | Precise control of parameters unive.it |

Exploration of Novel Catalytic Transformations for this compound

The development of novel catalytic systems is crucial for the selective and efficient synthesis of functionalized phenols. Research into new catalysts can open up new pathways for both the synthesis and further transformation of this compound.

Recent advancements in catalysis include the use of earth-abundant metals and bimetallic systems to achieve unique reactivity and selectivity. For example, manganese pincer complexes have been used for the dehydrogenative coupling of alcohols and diamines. acs.org Bimetallic catalysts, such as those combining palladium and another metal, have shown enhanced performance in the hydrogenolysis of lignin, a complex polymer containing phenolic units. researchgate.net These synergistic effects in bimetallic catalysts can be attributed to electronic and geometric modifications that improve catalytic activity beyond their monometallic counterparts. researchgate.net

The Friedel-Crafts alkylation, a fundamental reaction for introducing alkyl groups onto aromatic rings, has seen significant development, including the use of greener and more efficient catalysts like Au(III), Ag(I), and Mo(II). beilstein-journals.org These catalysts can operate under milder conditions and offer better selectivity. For the synthesis of this compound, exploring catalysts that can selectively direct the benzylation to the desired positions on the m-cresol ring is a key area of research.

Furthermore, copper-catalyzed reactions are widely used in organic synthesis, including the formation of C-O and C-C bonds, which are relevant for synthesizing and modifying phenolic compounds. nih.gov The development of new copper catalyst systems could provide more efficient routes to this compound and its derivatives.

Advanced Materials Innovation through Rational Design and Engineering

Substituted phenols, including derivatives of m-cresol, are valuable building blocks for advanced materials due to their specific chemical functionalities. The rational design and engineering of materials based on this compound could lead to innovations in polymers, resins, and functional coatings.

The phenolic hydroxyl group and the benzyl (B1604629) substituents in this compound offer multiple sites for polymerization and cross-linking. This makes it a potentially valuable monomer or additive in the production of specialty polymers and resins. For instance, m-cresol itself is used in the production of plasticizers. researchgate.net The incorporation of the bulky benzyl groups could impart unique properties such as thermal stability, mechanical strength, and specific optical or electronic characteristics to the resulting materials.

The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers another avenue for innovation. Functionalized phenols can act as host molecules in supramolecular assemblies. acs.org The specific geometry and electronic properties of this compound could be exploited to create novel host-guest systems, liquid crystals, or self-assembling monolayers with tailored properties.

Interdisciplinary Research Avenues in Chemical Sciences

The unique structure of this compound positions it at the intersection of several chemical science disciplines, creating opportunities for interdisciplinary research.

Materials Science: As discussed, the compound can be a precursor to novel polymers and functional materials. researchgate.netnih.gov Collaborative research between organic chemists and material scientists would be essential to design, synthesize, and characterize these new materials.

Catalysis: The development of selective catalysts for the synthesis of this compound and its derivatives is a significant research direction that bridges organic synthesis and catalysis science. researchgate.netbeilstein-journals.org

Environmental Chemistry: Understanding the environmental fate and potential for bioremediation of substituted phenols is an important area of research. Cresols are known environmental pollutants, and studies on their degradation pathways are ongoing. researchgate.netwho.int Research into the biodegradability of this compound would be a valuable contribution.

Computational Chemistry: Molecular modeling and computational studies can provide insights into the structure-property relationships of this compound and its derivatives. These studies can help predict the performance of new materials and guide the design of synthetic targets.

Challenges and Opportunities in this compound Research

While the future prospects for this compound chemistry are promising, several challenges and opportunities need to be addressed.

Challenges:

Selective Synthesis: Achieving high selectivity in the benzylation of m-cresol to obtain the 4,6-disubstituted product over other isomers can be challenging. Developing highly regioselective catalytic systems is a primary hurdle. mdpi.comdicp.ac.cn

Scale-up: Transitioning from laboratory-scale synthesis to industrial production requires overcoming challenges related to cost, safety, and process efficiency. google.com

Limited Data: There is a general lack of published research specifically focused on this compound, which limits the current understanding of its properties and potential applications.

Opportunities:

Novel Applications: The unique combination of a phenolic hydroxyl group and two benzyl groups in a specific orientation presents opportunities for discovering novel applications in areas such as antioxidants, specialty resins, and as a precursor for more complex molecules.

Green Chemistry: There is a significant opportunity to develop greener synthetic routes to this compound using environmentally benign catalysts and solvents, and by employing energy-efficient processes like flow chemistry. thieme-connect.com

Fundamental Research: The current lack of data presents a clear opportunity for fundamental research to characterize the physical, chemical, and biological properties of this compound, thereby laying the groundwork for future applied research.

Table 2: Summary of Research Focus Areas

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Automated & Flow Synthesis | Develop efficient and reproducible synthetic methods. sigmaaldrich.comusp.br | Faster discovery of derivatives, safer production. |

| Novel Catalysis | Design selective catalysts for synthesis and functionalization. researchgate.netbeilstein-journals.org | Higher yields, access to new chemical space. |

| Advanced Materials | Create new polymers and functional materials. researchgate.net | Materials with enhanced thermal and mechanical properties. |

| Interdisciplinary Research | Foster collaborations across chemical science disciplines. | Holistic understanding and application development. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibenzyl-m-cresol, and how can purity be maximized?

- Methodological Answer : High-purity synthesis typically involves multi-step benzylation of m-cresol. For example, refluxing m-cresol with benzyl chloride in a polar aprotic solvent (e.g., DMSO) under controlled conditions, followed by purification via recrystallization using water-ethanol mixtures. Yield optimization (e.g., 65% as in ) requires precise stoichiometry, reaction time (e.g., 18 hours), and post-reaction cooling/stirring to precipitate impurities . Chromatographic techniques (HPLC) or fractional distillation can further enhance purity.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Raman spectroscopy is highly effective for structural analysis, leveraging characteristic peaks (e.g., 732 cm⁻¹ for m-cresol derivatives) to confirm substitution patterns. Relative Raman cross-sections (e.g., 0.74 for height-fitting) improve quantitative accuracy . Complementary methods include NMR (for benzyl group confirmation) and mass spectrometry (for molecular weight validation).

Q. How can researchers distinguish this compound from positional isomers?

- Methodological Answer : Use differential scanning calorimetry (DSC) to compare melting points (e.g., 141–143°C for structurally similar compounds) and GC-MS for retention time analysis. Raman spectral libraries (e.g., distinct peaks for o-, m-, p-substitution) provide additional isomer differentiation .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in microbial systems, and how do they compare to m-cresol pathways?

- Methodological Answer : Pseudomonas putida metabolizes m-cresol via catechol or gentisate pathways depending on growth substrates . For this compound, design growth assays with P. putida mutants lacking catechol 2,3-dioxygenase or gentisate oxygenase. Measure enzyme activity in cell-free extracts (e.g., via UV-Vis spectroscopy for ring-fission product detection) to identify dominant pathways.

Q. How does Fenton degradation efficiency vary for this compound compared to nitro-derivatives like 4,6-dinitro-o-cresol?

- Methodological Answer : Optimize Fe²⁺-loaded ion-exchange resins (e.g., Amberlyst 15) with HCl to enhance Fe²⁺ desorption. Apply pseudo-first-order kinetics to model degradation rates. Comparative studies show nitro groups (e.g., in 4,6-dinitro-o-cresol) accelerate degradation due to increased electrophilicity, while benzyl groups may sterically hinder reactions .

Q. What experimental strategies resolve contradictions in reported degradation pathways for cresol derivatives?